molecular formula C23H30ClN3O3S2 B2487412 N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride CAS No. 1216871-91-8

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2487412
CAS RN: 1216871-91-8
M. Wt: 496.08
InChI Key: WRYAJLYYMZENPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound of interest, has been reported. These compounds exhibit cardiac electrophysiological activity, indicating the synthetic approach's relevance for developing selective class III agents (Morgan et al., 1990).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, elucidating their crystal packing and stabilization through hydrogen bonds and π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Reactions involving N-sulfonylamines and 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines showcase the reactive versatility of compounds within this chemical space (Tornus et al., 1996).

Physical Properties Analysis

The synthesis and characterization of novel compounds, including their physical properties, are crucial for understanding the behavior and application potential of such molecules. For instance, the synthesis and antibacterial activity studies of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives, reveal important aspects of their physical and chemical behavior (Foroumadi et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with various substrates, are fundamental for understanding the compound's utility and mechanism of action. Studies on compounds like 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamide highlight the synthesis, reactivity, and potential biological activity of these molecules (Patel & Patel, 2010).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S2.ClH/c1-6-25(7-2)11-12-26(22(27)18-9-8-10-19(15-18)31(5,28)29)23-24-20-13-16(3)17(4)14-21(20)30-23;/h8-10,13-15H,6-7,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAJLYYMZENPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C(=C2)C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride

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